![molecular formula C11H16BrN3O2S B13852116 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide CAS No. 1086064-95-0](/img/structure/B13852116.png)
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyridinesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide typically involves the following steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the ethyl chain.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
(S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide: Another compound with a bromine atom and pyrrolidine ring but different functional groups.
Uniqueness
5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
1086064-95-0 |
|---|---|
Molecular Formula |
C11H16BrN3O2S |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16BrN3O2S/c12-10-7-11(9-13-8-10)18(16,17)14-3-6-15-4-1-2-5-15/h7-9,14H,1-6H2 |
InChI Key |
NDVSQBUCDITRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


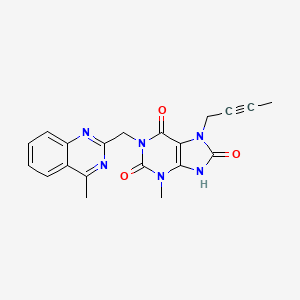
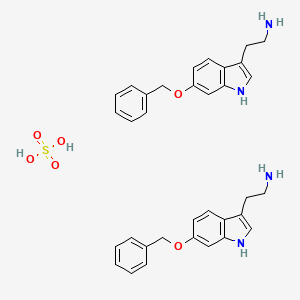
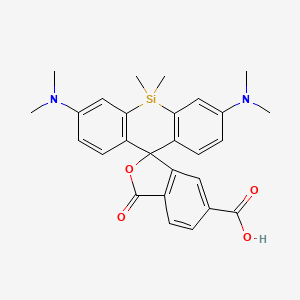
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
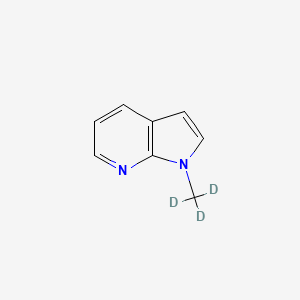

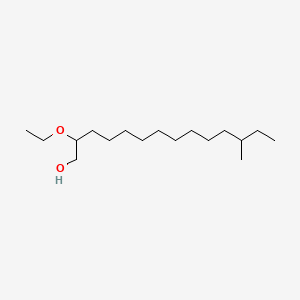

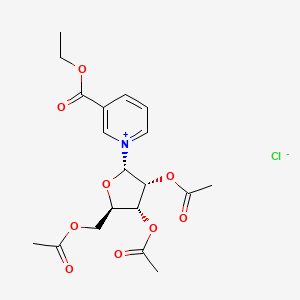
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)


